molecular formula C18H14N2O2 B14424162 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione CAS No. 84303-55-9

2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione

Cat. No.: B14424162
CAS No.: 84303-55-9
M. Wt: 290.3 g/mol
InChI Key: ASRNBWMSEZOXAX-UHFFFAOYSA-N
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Description

2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione is a synthetic organic compound belonging to the pyrido[4,3-b]carbazole family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione typically involves a palladium-catalyzed tandem cyclization/cross-coupling reaction. This method allows for the formation of the pyrido[4,3-b]carbazole core structure with high efficiency . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione is similar to other pyrido[4,3-b]carbazole alkaloids such as ellipticine and olivacine. it is unique due to its specific substitution pattern, which may confer different biological activities and chemical reactivity . Similar compounds include:

Properties

CAS No.

84303-55-9

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2,5,11-trimethylpyrido[4,3-b]carbazole-9,10-dione

InChI

InChI=1S/C18H14N2O2/c1-9-12-8-20(3)7-6-11(12)10(2)17-15(9)16-13(19-17)4-5-14(21)18(16)22/h4-8H,1-3H3

InChI Key

ASRNBWMSEZOXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C=C2C(=C3C1=NC4=C3C(=O)C(=O)C=C4)C)C

Origin of Product

United States

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